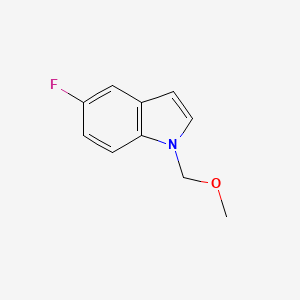

5-fluoro-1-(methoxymethyl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-fluoro-1-(methoxymethyl)-1H-indole: is a fluorinated indole derivative Indole derivatives are significant in various fields, including medicinal chemistry, due to their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the Schiemann reaction, which involves the diazotization of an aromatic amine followed by the replacement of the diazonium group with a fluorine atom . The reaction conditions often include the use of sodium nitrite in an acidic medium, followed by the addition of a fluorinating agent such as tetrafluoroborate.

Industrial Production Methods: Industrial production of fluorinated indoles may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions: 5-fluoro-1-(methoxymethyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the indole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding indole-2-carboxylic acids.

Reduction: Formation of 5-fluoro-1-(methoxymethyl)-1H-indoline.

Substitution: Formation of various substituted indoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

5-Fluoro-1-(methoxymethyl)-1H-indole can be synthesized through various methods that typically involve the introduction of fluorine and methoxymethyl groups into the indole structure. The synthesis often utilizes starting materials such as indoles and fluorinated reagents, with protocols being optimized for yield and purity. For instance, a method involving the reaction of indoles with aromatic fluoromethyl ketones has shown promising results in producing fluorinated indoles efficiently .

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its potential as an anticancer agent by inducing apoptosis in cancer cells through mechanisms involving cell cycle regulation and modulation of apoptotic proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial and fungal pathogens. Studies have shown that derivatives of this compound possess notable inhibitory effects against strains such as Pseudomonas aeruginosa and Candida albicans, suggesting its potential use as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activities. It has been reported to inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases .

Therapeutic Potential

The diverse biological activities of this compound position it as a promising lead compound for drug development. Its dual role as both an anticancer and antimicrobial agent highlights its versatility in therapeutic applications.

Drug Development

Current research is focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and safety profile. Modifications to the molecular structure are being explored to improve absorption, distribution, metabolism, and excretion (ADME) characteristics .

Case Studies

Several case studies have documented the synthesis and evaluation of this compound derivatives:

Mecanismo De Acción

The mechanism of action of 5-fluoro-1-(methoxymethyl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or activation of biological pathways, depending on the target. The exact pathways involved may vary based on the specific application and target.

Comparación Con Compuestos Similares

5-fluoroindole: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.

1-(methoxymethyl)-1H-indole: Lacks the fluorine atom, which may result in different biological activities and chemical properties.

5-chloro-1-(methoxymethyl)-1H-indole: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and interactions.

Uniqueness: 5-fluoro-1-(methoxymethyl)-1H-indole is unique due to the presence of both the fluorine atom and the methoxymethyl group. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

5-Fluoro-1-(methoxymethyl)-1H-indole (FMMI) is a synthetic compound belonging to the indole family, characterized by a fluorine atom at the 5-position and a methoxymethyl group at the 1-position of the indole ring. This structural configuration is believed to enhance its potential applications in medicinal chemistry and pharmacology. The molecular formula for FMMI is C10H10FN, with a molecular weight of approximately 177.19 g/mol. This article explores the biological activity of FMMI, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties based on available research findings.

Biological Activity Overview

Preliminary studies have indicated that compounds containing indole moieties, such as FMMI, may exhibit a range of biological activities. These include:

- Anticancer Activity : Initial evaluations suggest that FMMI may show moderate activity against certain cancer cell lines. However, comprehensive in vivo studies are necessary to confirm its efficacy and elucidate its mechanism of action.

- Antimicrobial Properties : Indole derivatives have been documented for their antimicrobial effects; thus, FMMI may also possess similar properties.

- Anti-inflammatory Effects : The potential for anti-inflammatory activity in indole derivatives opens avenues for therapeutic applications.

While specific literature detailing the mechanism of action for FMMI is scarce, compounds with similar structural features often interact with various biological targets, including enzymes and receptors. Preliminary data suggest that FMMI might interact with kinases and G-protein coupled receptors (GPCRs), indicating its potential as a lead compound for drug development.

Comparative Analysis with Related Compounds

The biological activity of FMMI can be compared with structurally similar compounds. The following table summarizes key features and activities of these compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-1H-indole | Fluorine at position 5 | Lacks the methoxymethyl group |

| 6-Fluoro-1H-indole | Fluorine at position 6 | Different position of fluorine affects reactivity |

| 5-Methoxy-1H-indole | Methoxy group at position 5 | No fluorine substitution; different biological activity |

| 7-Fluoro-1H-indole | Fluorine at position 7 | Altered electronic properties |

| 5-Fluoro-2-methyl-1H-indole | Methyl group at position 2 | Variation in steric hindrance |

Each of these compounds exhibits distinct biological activities and chemical reactivity profiles due to their unique substitutions on the indole framework.

Case Studies and Research Findings

-

Anticancer Studies :

- A study investigating various indole derivatives found that certain modifications significantly enhanced anticancer activity against breast cancer cell lines. While specific data on FMMI is limited, it aligns with trends observed in related compounds.

-

Antimicrobial Research :

- Research on indole derivatives has demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Although direct studies on FMMI are lacking, its structural similarities to effective antimicrobial agents suggest potential efficacy.

-

Inflammation Models :

- In models assessing inflammation, other indole derivatives have shown promise in reducing inflammatory markers. Future studies could explore whether FMMI exhibits similar anti-inflammatory effects.

Safety Profile and Handling

Due to the limited data available regarding the safety profile of FMMI, it should be handled with caution following standard laboratory practices for organic compounds, including wearing gloves and eye protection.

Propiedades

IUPAC Name |

5-fluoro-1-(methoxymethyl)indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-13-7-12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGJGKMXHMMYGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CC2=C1C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.